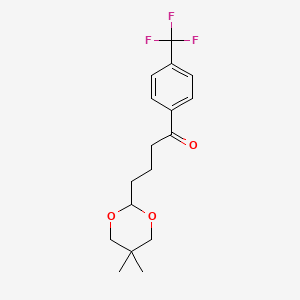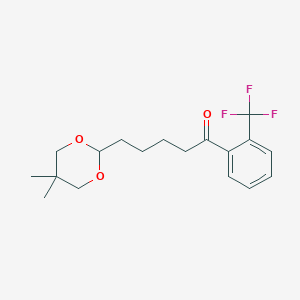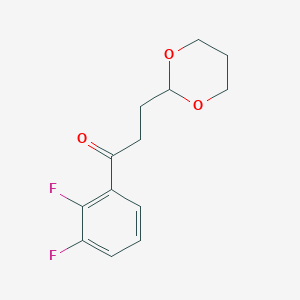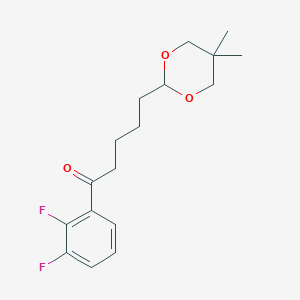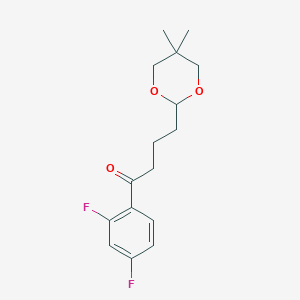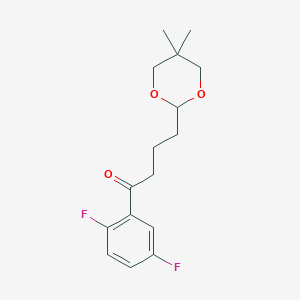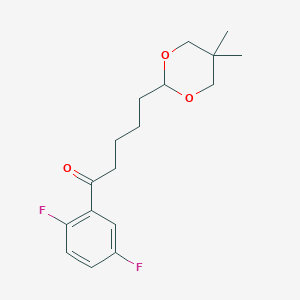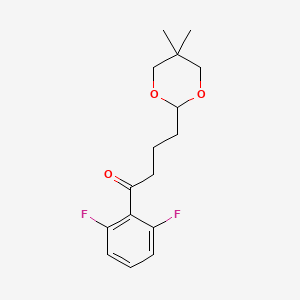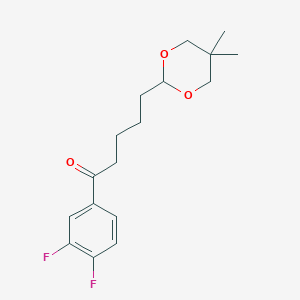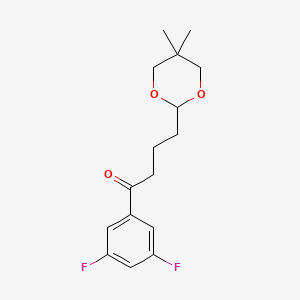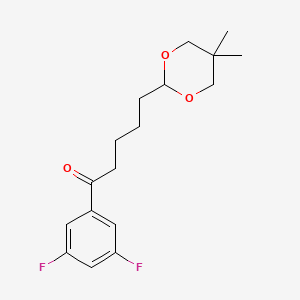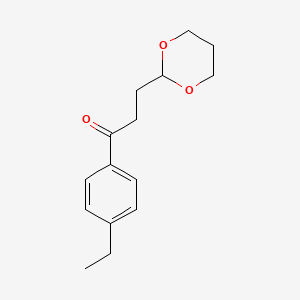
6-(3-Fluorophenyl)nicotinic acid
Vue d'ensemble
Description
6-(3-Fluorophenyl)nicotinic acid , with the chemical formula C₁₂H₈FNO₂ , is a compound that belongs to the class of carboxylic acids. It is characterized by the presence of a fluorine atom on the phenyl ring attached to the nicotinic acid backbone. The compound is typically found in solid form and is sealed to maintain its stability at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(3-Fluorophenyl)nicotinic acid consists of a nicotinic acid core (a pyridine ring) with a 3-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a unique arrangement. The compound’s molecular weight is approximately 217.2 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
- “6-(3-Fluorophenyl)nicotinic acid” is a chemical compound with the CAS Number: 582325-22-2 . It has a molecular weight of 217.2 and is typically stored at room temperature .
- This compound is used for research purposes .
- Nicotinic acid, also known as niacin or vitamin B3, is involved in many vital processes within the bodies of living organisms . Its deficiency can lead to many diseases, the most famous of which is pellagra .
- Nicotinic acid has been used for many years to reduce high levels of fats in the blood . However, undesirable side effects have limited its use .
- On the contrary, nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
- 2-Chloronicotinic acid, a nicotinic acid derivative, is a remarkable pharmaceutical product . α-chloro niacin and its derivatives are usually used in diflufenican as well as pranoprofen .
General Information
Applications of Nicotinic Acid Derivatives
- A number of 2-substituted aryl derived from nicotinic acid were synthesized .
- 2–Bromo aryl substituents have proven their anti-inflammatory and analgesic efficacy .
- These results have enabled its use within this class of drugs .
Anti-inflammatory and Analgesic Efficacy
Treatment of Various Diseases
Propriétés
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDONGYKOJEHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647031 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)nicotinic acid | |
CAS RN |
582325-22-2 | |
| Record name | 6-(3-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

